molecular formula C12H16O3S B105049 3-Methylbut-3-enyl 4-methylbenzenesulfonate CAS No. 781-03-3

3-Methylbut-3-enyl 4-methylbenzenesulfonate

Cat. No. B105049
CAS RN: 781-03-3
M. Wt: 240.32 g/mol
InChI Key: KKRCXGGGEPQALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbut-3-enyl 4-methylbenzenesulfonate, also known as MMS, is a synthetic compound that has been widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution, radical reactions, and other reactions that require a strong electrophile.

Mechanism Of Action

The mechanism of action of 3-Methylbut-3-enyl 4-methylbenzenesulfonate involves the formation of a reactive intermediate that can undergo various reactions with nucleophiles such as amines, alcohols, and thiols. The electrophilic nature of the compound makes it a strong reagent for reactions that require a strong electrophile. The reaction mechanism involves the formation of a sulfonium ion intermediate, which can then undergo various reactions with nucleophiles to form the final product.

Biochemical And Physiological Effects

3-Methylbut-3-enyl 4-methylbenzenesulfonate has been shown to have no significant biochemical or physiological effects in vitro. It is not toxic to cells and does not affect cell viability or proliferation. However, it should be noted that the compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methylbut-3-enyl 4-methylbenzenesulfonate in lab experiments is its versatility. It can be used in a wide range of chemical reactions, making it a useful reagent for synthetic chemistry. Furthermore, it is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using this compound is its electrophilic nature, which can make it difficult to control the reaction. It can also be difficult to obtain high yields of the product, especially in reactions that involve nucleophiles with low reactivity.

Future Directions

There are several future directions for research on 3-Methylbut-3-enyl 4-methylbenzenesulfonate. One area of interest is the development of new synthetic methods that can improve the yield and selectivity of the reaction. Another area of interest is the study of the compound's effects on living organisms, including its toxicity and pharmacokinetics. Additionally, the compound's potential as a reagent in the synthesis of new drugs and biologically active compounds is an area of ongoing research.

Scientific Research Applications

3-Methylbut-3-enyl 4-methylbenzenesulfonate has been used in a wide range of scientific research applications, including the synthesis of natural products, pharmaceuticals, and biologically active compounds. It has been used as a reagent in the synthesis of various alkaloids, terpenoids, and other natural products. It has also been used in the synthesis of drugs such as antitumor agents, antiviral agents, and antifungal agents. Furthermore, it has been used in the preparation of biologically active compounds such as inhibitors of enzymes, ligands for receptors, and other bioactive molecules.

properties

CAS RN

781-03-3

Product Name

3-Methylbut-3-enyl 4-methylbenzenesulfonate

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-methylbut-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H16O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7H,1,8-9H2,2-3H3

InChI Key

KKRCXGGGEPQALO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(=C)C

Other CAS RN

781-03-3

synonyms

3-Methyl-3-buten-1-ol tosylate;  3-Methyl-3-butenyl p-toluenesulfonate;  3-Methyl-3-butenyl tosylate;  3-Methylbut-3-en-1-yl tosylate;  3-Methyl-3-buten-1-ol p-Toluenesulfonate;  3-Methyl-3-buten-1-ol 4-Methylbenzenesulfonate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.32 mmol (442 mg) of tosyl chloride and 2.55 mmol (312 mg) of 4-(N,N-dimethylamino)pyridine are introduced while stirring with a magnetic stirrer into 5 ml of anhydrous dichloromethane in a glass reaction vessel which is equipped for handling under an inert atmosphere and has been carefully dried. 2.32 mmol (200 mg) of isopentenol dissolved in approx. 1 ml of dichloromethane are slowly added to this mixture through a septum using a syringe. The reaction is monitored by thin-layer chromatography on silica (silica gel 60 F-254; eluent: pentane/ethyl acetate 85/15 vol./vol.; Rf (product)=0.4 and Rf (TsCl)=0.5). After approx. 3 hours' stirring under a nitrogen atmosphere, the reaction mixture is diluted in a large volume of hexane (approx. 100 ml), resulting in the immediate formation of a white precipitate. The mixture is then filtered and the filtrate concentrated by evaporation under reduced pressure. The solution is then diluted with diethyl ether and refiltered. Once the solvent has evaporated, a yellowish oil is obtained. The product is purified by preparative chromatography through a silica column (silica gel 60; eluent: pentane/ethyl acetate 85/15). In this manner, 1.98 mmol (475 mg) of 3-methyl-3-butene-1-yl tosylate (85% isolated yield) are obtained. The compound (colorless oil) is stored at +4° C. in an anhydrous medium.
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
312 mg
Type
catalyst
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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